5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid
Overview
Description
“5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid” is a chemical compound with the molecular formula C7H5F3N2O3 . It is a powder in physical form . The IUPAC name of this compound is 5-(2,2,2-trifluoroethoxy)-2-pyridinecarboxylic acid .
Molecular Structure Analysis
The InChI code for “5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid” is 1S/C8H6F3NO3/c9-8(10,11)4-15-5-1-2-6(7(13)14)12-3-5/h1-3H,4H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The molecular weight of “5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid” is 221.14 . It is a powder at room temperature .Scientific Research Applications
Synthesis and Material Applications
- Synthesis and Film-forming Property : Zhao Xiu-tai (1992) studied the synthesis of 2-(p-Dodecyloxy phenylethynyl)pyrazine-5-carboxylic acid, which is structurally related to 5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid. This research explored the film-forming properties of the synthesized compound, highlighting potential applications in material science and coatings Zhao Xiu-tai (1992).
Chemical Synthesis and Reactions
Studies on Pyrazines : Sato and Arai (1982) conducted a study on the synthesis of pyrazine derivatives, including 5‐chloropyrazinecarboxylic acid. This research provides insights into the chemical synthesis processes that are likely relevant to the compound Sato & Arai (1982).
Substituted Pyrazinecarboxamides : Doležal et al. (2006) explored the synthesis and biological evaluation of substituted pyrazinecarboxamides, detailing the analytical and spectroscopic data of newly prepared compounds. This research aids in understanding the chemical characteristics and potential applications of similar pyrazine derivatives Doležal et al. (2006).
Molecular and Crystal Structure Studies
- A Monoclinic Polymorph of Pyrazinic Acid : Shi, Wu, and Xing (2006) investigated a monoclinic polymorph of pyrazinic acid, which is structurally related to 5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid. The study focused on the molecular and crystal structures, providing a foundational understanding of such compounds in solid-state chemistry Shi, Wu, & Xing (2006).
Bioconversion and Catalytic Properties
Bioconversion of 2-cyanopyrazine : Wieser, Heinzmann, and Kiener (1997) conducted research on the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336. This study is relevant for understanding the biotransformation processes that could apply to similar pyrazine derivatives Wieser, Heinzmann, & Kiener (1997).
Hydrogen Bonding in Zwitterions and Charged Forms : Alfonso, Wang, and Stoeckli-Evans (2001) explored hydrogen bonding in various forms of pyrazine derivatives. This research contributes to a deeper understanding of the molecular interactions and potential applications in catalysis and material science Alfonso, Wang, & Stoeckli-Evans (2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)3-15-5-2-11-4(1-12-5)6(13)14/h1-2H,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CENCSYPHQKYCJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)OCC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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